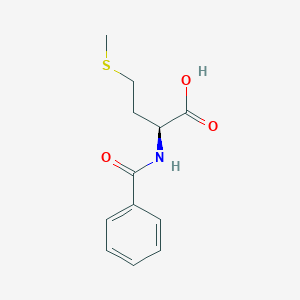

N-Benzoyl-L-methionine

Übersicht

Beschreibung

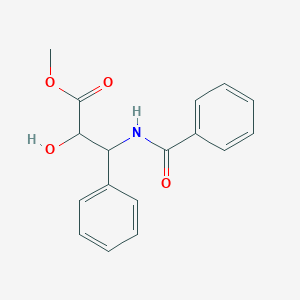

N-Benzoyl-L-methionine is a compound with the molecular formula C12H15NO3S . It contains a total of 32 atoms; 15 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom . The molecule contains a total of 32 bonds, including 17 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amide, 1 hydroxyl group, and 1 sulfide .

Synthesis Analysis

This compound can be analyzed by a reverse phase (RP) HPLC method with simple conditions. The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .Molecular Structure Analysis

The molecular structure of this compound includes a total of 32 bonds. There are 17 non-H bond(s), 8 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 secondary amide(s) (aromatic), 1 hydroxyl group(s), and 1 sulfide(s) .Chemical Reactions Analysis

This compound has been found to be stable during incubation with carbohydrate compounds such as reducing sugars, dicarbonyl compounds, reductones, and Amadori rearrangement products (ARPs). The reaction products were identified and quantified by HPLC-UV and HPLC-MS .Physical And Chemical Properties Analysis

This compound has a molecular weight of 253.32 . It contains 15 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom . The compound is a white powder and should be stored at temperatures below −20°C .Wissenschaftliche Forschungsanwendungen

Isozyme-Specific Enzyme Inhibitors

N-Benzoyl-L-methionine has been explored as a covalent adduct in the synthesis of potent inhibitors of rat methionine adenosyltransferases. These inhibitors demonstrated competitive kinetics, suggesting their potential use in regulating enzymatic activities involving ATP or L-methionine. The synthesis involved multiple steps, including protection and phosphorylation, indicating the complexity and specificity of these inhibitors (Kappler, Vrudhula, & Hampton, 1987).

Carbohydrate Degradation and Protein Oxidation

Research has demonstrated the role of this compound in carbohydrate degradation systems. The compound was found to influence the pathways of carbohydrate degradation and protein oxidation, particularly in food items with low fat content. The study highlighted the reactivity of benzoyl methionine with different carbohydrate compounds and its role as a radical scavenger, altering the pathways of carbohydrate degradation and potentially contributing to the stability of food items (Hellwig, Löbmann, Orywol, & Voigt, 2014).

Neurodegenerative Disease Research

In studies related to neurodegenerative diseases, L-methionine, closely related to this compound, was examined for its potential effects on brain function and structure. It was observed to have significant roles in cell physiology, serving as an antioxidant and in the breakdown of fats and heavy metals. However, an excess of methionine was found to potentially contribute to neurotoxic effects and Alzheimer’s-like neurodegeneration, indicating the need for careful consideration of its levels in therapeutic and nutritional contexts (Tapia-Rojas, Lindsay, Montecinos-Oliva, Arrázola, Retamales, Bunout, Hirsch, & Inestrosa, 2015).

Antioxidant and Neuroprotective Roles

In the context of Parkinson’s disease, L-methionine was studied for its protective effects against oxidative stress and mitochondrial dysfunction. The research highlighted methionine’s roles in metabolism, innate immunity, and activation of endogenous antioxidant enzymes. These findings suggest the potential of methionine-enriched diets in protecting neurons from oxidative imbalance and preventing the progression of neurodegenerative diseases (Catanesi, Brandolini, d’Angelo, Benedetti, Tupone, Alfonsetti, Cabri, Iaconis, Fratelli, Cimini, Castelli, & Allegretti, 2021).

Safety and Hazards

Wirkmechanismus

- MTR catalyzes the conversion of 5-methyltetrahydrofolate (5-MTHF) and l-homocysteine to tetrahydrofolate (THF) and l-methionine .

- Deficiency in vitamin B12 can block the methylation cycle, leading to elevated homocysteine levels .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Biochemische Analyse

Biochemical Properties

It is known that L-methionine, from which N-Benzoyl-L-methionine is derived, plays a crucial role in various biochemical reactions . L-methionine is involved in the synthesis of proteins, DNA, and normal tissue growth and repair . It is also a precursor for S-adenosylmethionine (SAM), a molecule that plays a significant role in methylation reactions .

Cellular Effects

It is known that L-methionine, the parent compound, has significant effects on various types of cells and cellular processes . For instance, L-methionine is involved in the regulation of gene expression, cellular metabolism, and cell signaling pathways .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood due to the lack of specific research on this compound. It is known that L-methionine, the parent compound, exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known that L-methionine, the parent compound, is involved in various metabolic pathways, including the synthesis of proteins, DNA, and other biomolecules .

Eigenschaften

IUPAC Name |

(2S)-2-benzamido-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-17-8-7-10(12(15)16)13-11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFRJEXUPZWQPI-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145564 | |

| Record name | N-Benzoyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10290-61-6 | |

| Record name | N-Benzoyl-L-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10290-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-L-methionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010290616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzoyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzoyl-L-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

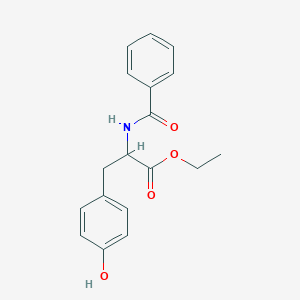

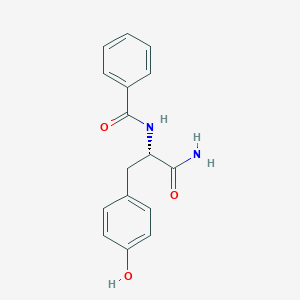

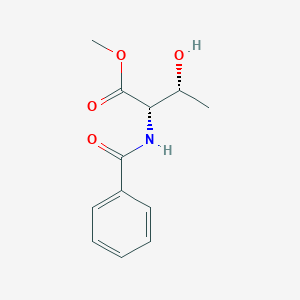

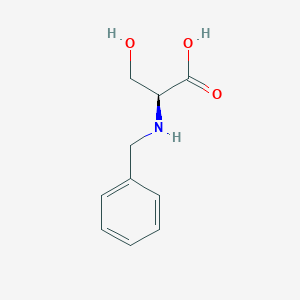

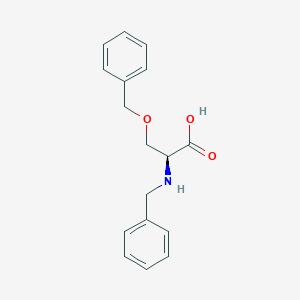

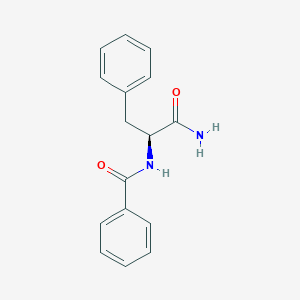

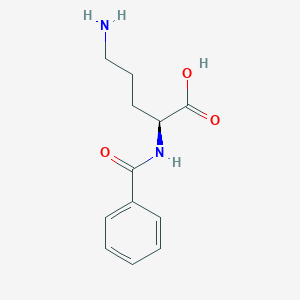

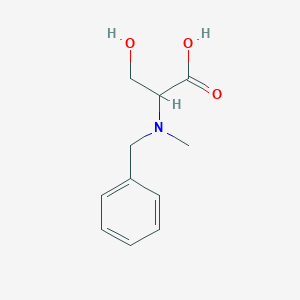

Feasible Synthetic Routes

Q & A

Q1: What was the main finding of the research paper regarding N-Benzoyl-L-methionine?

A1: The research primarily demonstrated that this compound significantly inhibited the growth of the rice blast fungus Piricularia oryzae Cavara P2 (C-1) 6019. This inhibitory effect was observed at a significance level of 1% when compared to a control group. []

Q2: Were other amino acid derivatives tested, and did they show similar effects?

A2: Yes, the study also investigated the effects of other amino acid derivatives on the fungus. Notably, N-benzoyl-L-glutamic acid, N, N'-dibenzoyl-L-lysine, N-benzoyl-L-isoleucine, N-benzoyl-L-valine, N, N'-diphenacetyl L-cystine, N-phenoxyacetyl-L-leucine, and N-2, 4-dichrolophenoxyacetyl-L-leucine also exhibited inhibitory effects on the fungal colony growth at a 1% significance level. [] This finding suggests that modifying amino acids with specific chemical groups could be a promising strategy for developing novel antifungal agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.